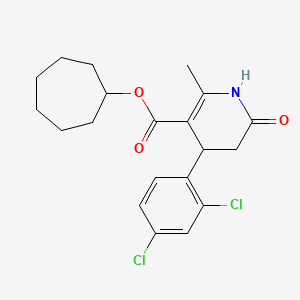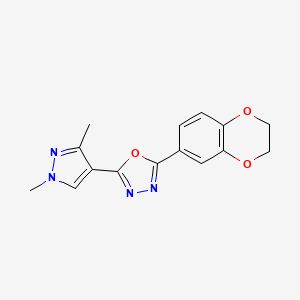
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxin moiety, a pyrazolyl group, and an oxadiazole ring, making it a subject of interest for its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the benzodioxin core. This can be achieved through the reaction of 1,4-benzodioxane with appropriate reagents under controlled conditions. The pyrazolyl group can be introduced through a cyclization reaction involving hydrazine and a suitable carbonyl compound. Finally, the oxadiazole ring is formed through a dehydration reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography would be necessary to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzodioxin moiety can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed on the oxadiazole ring to produce reduced analogs.
Substitution: : Substitution reactions can occur at different positions on the benzodioxin and pyrazolyl groups, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Various alkyl halides and aryl halides can be used as electrophiles, with conditions such as refluxing in an inert solvent.
Major Products Formed
Oxidation: : Formation of hydroxylated or carboxylated derivatives.
Reduction: : Production of reduced oxadiazole derivatives.
Substitution: : Introduction of alkyl or aryl groups at specific positions on the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine
The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism by which 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can act as a ligand for certain receptors, while the benzodioxin moiety can influence enzyme activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)
Benzo-1,4-dioxane derivatives
Uniqueness
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(1,3-dimethylpyrazol-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-9-11(8-19(2)18-9)15-17-16-14(22-15)10-3-4-12-13(7-10)21-6-5-20-12/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVJYBRMCWDEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN=C(O2)C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide](/img/structure/B4791371.png)
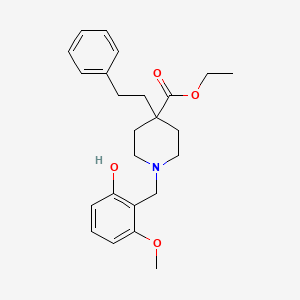
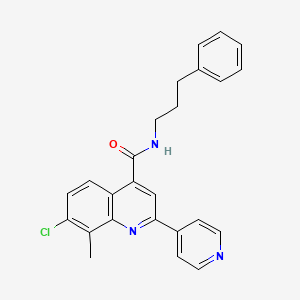
![3,5-Dimethyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbonyl}-1H-pyrazole](/img/structure/B4791384.png)
![4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}MORPHOLINE](/img/structure/B4791389.png)
![N-[4-(butan-2-yl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide](/img/structure/B4791400.png)

![2-[(4-bromophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4791407.png)
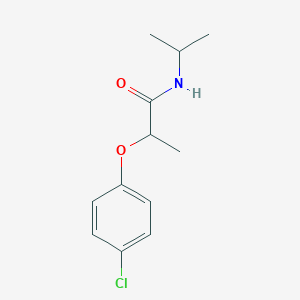
![tert-butyl 2-({[5-[(dimethylamino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4791429.png)
![3-[(2-{[4-(2-CHLOROPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID](/img/structure/B4791432.png)
![4-(2,5-dimethoxybenzoyl)-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide](/img/structure/B4791445.png)
